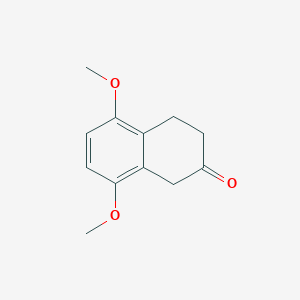

5,8-dimethoxy-3,4-dihydronaphthalen-2(1H)-one

Description

Properties

IUPAC Name |

5,8-dimethoxy-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-14-11-5-6-12(15-2)10-7-8(13)3-4-9(10)11/h5-6H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNQBPNFLGQMQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CCC(=O)CC2=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10190901 | |

| Record name | 3,4-Dihydro-5,8-dimethoxynaphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37464-90-7 | |

| Record name | 5,8-Dimethoxy-2-tetralone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37464-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,8-Dimethoxy-2-tetralone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037464907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 37464-90-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dihydro-5,8-dimethoxynaphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-5,8-dimethoxynaphthalen-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,8-DIMETHOXY-2-TETRALONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ELL83X9LXJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 5,8-dimethoxy-3,4-dihydronaphthalen-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,8-dimethoxy-3,4-dihydronaphthalen-2(1H)-one, also known as 5,8-dimethoxy-2-tetralone, is a chemical compound of interest in organic synthesis and potentially in the development of novel therapeutic agents. Its naphthalenone core is a structural motif found in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its synthesis pathway.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, purification, and application in synthetic chemistry. The available quantitative data is summarized in the table below.

| Property | Value | Notes |

| CAS Number | 37464-90-7 | |

| Molecular Formula | C₁₂H₁₄O₃ | |

| Molecular Weight | 206.24 g/mol | |

| Physical State | Brown solid | |

| Boiling Point | 388.2 °C at 760 mmHg | |

| Density | 1.14 g/cm³ | |

| Flash Point | 180.1 °C | |

| Refractive Index | 1.537 | |

| Solubility | Soluble in chloroform | |

| Melting Point | Not available |

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following are detailed methodologies for key experiments relevant to the characterization of this compound.

Melting Point Determination

The melting point of a solid compound is a critical indicator of its purity. A common and reliable method for its determination is the capillary melting point technique.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the sample of this compound is completely dry and finely powdered. If necessary, gently grind the solid in a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface to compact the sample at the bottom.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a moderate level initially. If a literature value for the melting point is available, rapidly heat to approximately 20 °C below the expected melting point.

-

Reduce the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Observe the sample through the magnifying lens. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has completely melted.

-

For a pure compound, the melting range should be narrow (typically 0.5-2 °C). A broad melting range often indicates the presence of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules.

Instrumentation:

-

NMR spectrometer (e.g., Bruker, Varian) operating at a suitable frequency (e.g., 300 or 400 MHz for ¹H NMR).

-

NMR tubes (5 mm diameter).

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃), as the compound is soluble in chloroform.

-

Internal standard (e.g., Tetramethylsilane, TMS).

¹H NMR Protocol:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) directly in an NMR tube.

-

Add a small amount of TMS as an internal standard (δ 0.00 ppm).

-

Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.

-

Insert the NMR tube into the spectrometer's probe.

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range for aromatic and aliphatic protons, and a relaxation delay appropriate for quantitative analysis if needed.

-

Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons for each resonance.

¹³C NMR Protocol:

-

Prepare a more concentrated sample, typically 20-50 mg of the compound in 0.6-0.7 mL of CDCl₃.

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans is required compared to ¹H NMR.

-

Proton-decoupled mode is typically used to simplify the spectrum, resulting in single lines for each unique carbon atom.

-

Process the data similarly to the ¹H NMR spectrum.

Synthesis Pathway

This compound can be synthesized through various routes. A common approach involves the cyclization of a substituted phenylbutanoic acid derivative. The following diagram illustrates a general synthetic workflow.

Caption: A potential synthetic route to this compound.

Biological Context and Drug Development Potential

While the broader class of tetralones has been investigated for various pharmacological activities, including antitumor and antibacterial effects, specific biological data for this compound is limited in publicly available literature. Its structural similarity to intermediates used in the synthesis of complex natural products and pharmaceuticals suggests its potential as a building block in drug discovery programs. Further research is required to elucidate any intrinsic biological activity and to explore its utility in medicinal chemistry. As such, no specific signaling pathways involving this compound can be detailed at this time.

The diagram below illustrates the logical relationship for evaluating a novel compound like this compound in a drug discovery context.

Caption: A logical workflow for the evaluation of a novel chemical entity in drug discovery.

An In-depth Technical Guide to 5,8-dimethoxy-3,4-dihydronaphthalen-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 37464-90-7

This technical guide provides a comprehensive overview of 5,8-dimethoxy-3,4-dihydronaphthalen-2(1H)-one, a key intermediate in organic synthesis. This document details its chemical and physical properties, outlines a known synthetic approach, and explores its potential applications in drug discovery and development.

Chemical and Physical Properties

This compound, also known as 5,8-dimethoxy-2-tetralone, is a polycyclic ketone. Its structure features a dihydronaphthalene core with two methoxy groups at positions 5 and 8. A summary of its key quantitative data is presented in the table below.

| Property | Value | Reference |

| CAS Number | 37464-90-7 | [1] |

| Molecular Formula | C₁₂H₁₄O₃ | [2] |

| Molecular Weight | 206.24 g/mol | [2] |

| Appearance | Solid | [3] |

| Boiling Point | 388.2 °C | [4] |

| Density | 1.14 g/cm³ | [4] |

| Solubility | Soluble in Chloroform | [3] |

| Storage Temperature | 2-8°C, sealed, away from moisture | [3] |

Synthesis

A general workflow for such a synthesis is depicted below. It is important to note that this is a proposed pathway and would require optimization of reaction conditions and purification methods.

Caption: Proposed general synthetic workflow for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly available in the searched literature. However, a protocol for the synthesis of the related compound, 5-methoxy-2-tetralone, is described in a patent (CN101468946A) and can serve as a foundational reference for developing a specific protocol for the 5,8-dimethoxy analog.

Reference Protocol for a Related Compound (5-methoxy-2-tetralone):

This process involves the reduction of 1,6-dimethoxynaphthalene using sodium metal in a mixture of absolute ethanol and liquid ammonia. The reaction is carried out at a controlled temperature of 15-35°C for 35-48 hours. The product is then isolated through a series of workup steps including dilution with water, distillation of solvents, extraction, and hydrolysis with dilute hydrochloric acid.[5]

Note: This protocol would require significant adaptation and optimization for the synthesis of the 5,8-dimethoxy analog, including the selection of the appropriate starting material and purification techniques.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information detailing the specific biological activity or associated signaling pathways of this compound. Its primary documented utility is as a chemical intermediate in the synthesis of more complex molecules.[1] The tetralone scaffold is a common feature in a variety of biologically active compounds, suggesting that derivatives of this molecule could be of interest in drug discovery programs. Further research is required to elucidate any potential pharmacological effects.

The logical relationship for investigating the biological potential of this compound is outlined in the following diagram.

Caption: A logical workflow for the investigation of the biological activity of a novel chemical entity.

Conclusion

This compound is a valuable chemical intermediate with potential for use in the synthesis of novel compounds. While its direct biological activity is not yet characterized, its structural similarity to other biologically active tetralones suggests that it could be a useful building block for drug discovery. Further research into its synthesis and pharmacological properties is warranted to fully explore its potential.

References

Spectroscopic and Synthetic Insights into 5,8-Dimethoxy-3,4-dihydronaphthalen-2(1H)-one: A Technical Overview

For the attention of researchers, scientists, and professionals in drug development, this technical guide addresses the available spectroscopic data and synthetic methodologies related to 5,8-dimethoxy-3,4-dihydronaphthalen-2(1H)-one. Despite a comprehensive search of available scientific literature, a complete, experimentally verified spectroscopic dataset (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) specifically for this compound has not been found in published academic journals or databases. The compound, also known as 5,8-dimethoxy-2-tetralone, is identified by the CAS number 37464-90-7 and has a molecular formula of C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol .

This guide, therefore, provides a summary of the known properties of the target compound and presents spectroscopic data from structurally similar compounds to offer insights into the expected spectral characteristics. Additionally, a generalized synthetic protocol for a related dimethoxy-tetralone derivative is detailed to guide potential synthetic efforts.

Spectroscopic Data of Analogous Compounds

To approximate the spectroscopic characteristics of this compound, data from structurally related tetralone derivatives are presented below. These compounds share the core tetralone scaffold and methoxy substitutions, providing a reasonable estimation of the expected chemical shifts and spectral patterns.

Table 1: ¹H NMR Data of Representative Tetralone Analogs

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| 6-Methoxy-3,4-dihydronaphthalen-1(2H)-one | CDCl₃ | 8.00 (d, J = 8.7 Hz, 1H), 7.10 (d, J = 2.1 Hz, 1H), 6.91 (dd, J = 8.7, 2.6 Hz, 1H), 4.95–4.91 (m, 1H), 3.89 (s, 3H), 2.91–2.82 (m, 1H), 2.62–2.52 (m, 1H), 2.44–2.37 (m, 1H), 2.20–2.14 (m, 1H)[1] |

| 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one | Not Specified | Not Specified in abstract, crystal structure reported. |

Table 2: ¹³C NMR Data of Representative Tetralone Analogs

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 6-Methoxy-3,4-dihydronaphthalen-1(2H)-one | CDCl₃ | 196.1, 164.4, 148.1, 129.9, 124.8, 114.7, 110.9, 68.4, 55.7, 35.3, 32.6[1] |

| 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one | Not Specified | Not Specified in abstract, crystal structure reported. |

Table 3: IR and Mass Spectrometry Data of Representative Tetralone Analogs

| Compound | IR (cm⁻¹) | Mass Spectrometry (m/z) |

| 6-Methoxy-3,4-dihydronaphthalen-1(2H)-one | Not Specified | HRMS (EI) calcd for C₁₁H₁₂O₃ [M]⁺: 192.0786; found: 192.0788[1] |

| Vapor Phase IR of 6-Methoxy-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one | Computed spectrum available | MS (GC) data available |

Experimental Protocols: A Generalized Approach

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a general method for the synthesis of related tetralones can be instructive. The following protocol is a representative example for the synthesis of a dimethoxy-tetralone derivative and can be adapted for the target molecule.

General Synthesis of a Dimethoxy-tetralone Derivative

A common synthetic route to tetralones involves the intramolecular Friedel-Crafts acylation of a corresponding γ-arylbutyric acid. For a dimethoxy-substituted tetralone, the synthesis could proceed as follows:

-

Starting Material: The synthesis would typically begin with a dimethoxy-substituted phenylpropanoic acid or a related precursor.

-

Cyclization: The precursor is treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid (e.g., AlCl₃), to promote intramolecular acylation. The reaction is typically heated to facilitate the ring closure.

-

Work-up and Purification: After the reaction is complete, the mixture is quenched, often with ice water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield the desired tetralone.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and characterization of a tetralone derivative, which would be applicable to this compound.

Caption: A generalized workflow for the synthesis and spectroscopic characterization of a tetralone derivative.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 5,8-dimethoxy-3,4-dihydronaphthalen-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5,8-dimethoxy-3,4-dihydronaphthalen-2(1H)-one. Due to the absence of publicly available experimental data for this specific compound, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from structurally analogous compounds. This information is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development for the identification and characterization of this and related molecular scaffolds.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR data for this compound is summarized in the table below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The predictions are based on the analysis of substituent effects and comparison with known spectra of similar structures.

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-1 (ax, eq) | ~ 3.4 - 3.6 | s | - | 2H |

| H-3 (ax, eq) | ~ 2.6 - 2.8 | t | ~ 6.5 | 2H |

| H-4 (ax, eq) | ~ 2.9 - 3.1 | t | ~ 6.5 | 2H |

| H-6 | ~ 6.7 | d | ~ 8.5 | 1H |

| H-7 | ~ 6.7 | d | ~ 8.5 | 1H |

| 5-OCH₃ | ~ 3.8 | s | - | 3H |

| 8-OCH₃ | ~ 3.8 | s | - | 3H |

Note: The chemical shifts for the methylene protons at positions 1, 3, and 4 are presented as ranges due to the potential for complex second-order effects and conformational dynamics. The aromatic protons H-6 and H-7 are expected to be chemically equivalent due to the symmetry of the substitution pattern, but may appear as a simple doublet or a more complex AA'BB' system depending on the specific magnetic environment. The methoxy protons at positions 5 and 8 are also expected to be equivalent.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a standard protocol for the acquisition of a ¹H NMR spectrum of a solid organic compound like this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.[1][2][3][4]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.[1][2][3][4]

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

-

If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette.[5]

-

Transfer the clear solution into a clean, dry 5 mm NMR tube.[1][4]

-

Cap the NMR tube securely.

2. NMR Data Acquisition:

-

The ¹H NMR spectrum is typically recorded on a 300, 400, or 500 MHz spectrometer.

-

The instrument is locked onto the deuterium signal of the solvent.

-

The magnetic field is shimmed to achieve optimal homogeneity.

-

A standard single-pulse experiment is performed to acquire the Free Induction Decay (FID).

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

The FID is then Fourier transformed to generate the frequency-domain NMR spectrum.

-

The spectrum is phased and the baseline is corrected.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Visualization of Molecular Structure and Proton Environments

The following diagram illustrates the molecular structure of this compound, with the unique proton environments labeled corresponding to the data presented in the table.

Caption: Molecular structure of this compound with proton labels.

Interpretation of the Predicted Spectrum

-

Aromatic Region (δ 6.5 - 7.0 ppm): The two aromatic protons at positions 6 and 7 are expected to appear as a doublet due to coupling with each other. The electron-donating methoxy groups at positions 5 and 8 will shield these protons, causing them to resonate at a relatively high field (upfield) for aromatic protons.

-

Aliphatic Region (δ 2.5 - 3.6 ppm):

-

The methylene protons at C-1, adjacent to the aromatic ring and the ketone, are expected to be a singlet as there are no adjacent protons to couple with.

-

The protons at C-4 are adjacent to the aromatic ring and the C-3 methylene group, and are therefore predicted to be a triplet.

-

The protons at C-3 are adjacent to both the C-4 methylene group and the carbonyl group at C-2. They are also expected to appear as a triplet.

-

-

Methoxy Protons (δ ~3.8 ppm): The two methoxy groups at positions 5 and 8 are in similar chemical environments and are therefore expected to be equivalent, giving rise to a single, sharp singlet integrating to six protons.

This technical guide provides a foundational understanding of the expected ¹H NMR spectrum of this compound. While the provided data is based on prediction, it offers a strong starting point for the analysis and confirmation of this compound in a research setting. Experimental verification is recommended for definitive structural elucidation.

References

Mass Spectrometry of 5,8-dimethoxy-3,4-dihydronaphthalen-2(1H)-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry of 5,8-dimethoxy-3,4-dihydronaphthalen-2(1H)-one. Due to the limited availability of experimental mass spectra for this specific compound in public databases, this guide presents a theoretical fragmentation pattern based on established principles of mass spectrometry for aromatic ketones and methoxy-substituted compounds. Additionally, a general experimental protocol for the analysis of such compounds via Gas Chromatography-Mass Spectrometry (GC-MS) is provided, along with a typical workflow for the characterization of synthesized organic molecules.

Predicted Electron Ionization Mass Spectrometry Data

The mass spectrum of this compound under electron ionization (EI) is expected to show a prominent molecular ion peak followed by a series of characteristic fragment ions. The fragmentation pattern is primarily dictated by the presence of the ketone functional group and the two methoxy substituents on the aromatic ring.

Table 1: Predicted m/z Values and Corresponding Fragment Ions for this compound

| m/z (predicted) | Proposed Fragment Structure | Description of Fragmentation |

| 206 | [M]•+ | Molecular Ion |

| 191 | [M - CH₃]•+ | Loss of a methyl radical from one of the methoxy groups. |

| 178 | [M - CO]•+ | Loss of carbon monoxide from the ketone group. |

| 177 | [M - CH₂O]•+ | Loss of formaldehyde from a methoxy group. |

| 163 | [M - CH₃ - CO]•+ | Sequential loss of a methyl radical and carbon monoxide. |

| 148 | [M - 2(CH₃O)]•+ | Loss of both methoxy groups. |

| 135 | C₉H₇O⁺ | Aromatic fragment resulting from cleavage of the dihydronaphthalenone ring. |

| 120 | C₈H₈O⁺ | Further fragmentation of the aromatic ring. |

| 91 | C₇H₇⁺ | Tropylium ion, a common fragment in aromatic compounds. |

| 77 | C₆H₅⁺ | Phenyl cation. |

Proposed Fragmentation Pathway

The fragmentation of this compound is initiated by the ionization of the molecule. The resulting molecular ion can then undergo a series of cleavage reactions, primarily α-cleavage and rearrangements, to produce the observed fragment ions. A key fragmentation pathway likely involves the initial loss of a methyl group from one of the methoxy substituents, followed by the loss of carbon monoxide.

Caption: Proposed EI fragmentation pathway for this compound.

Experimental Protocols

A standard approach for analyzing a semi-volatile organic compound like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

-

Dissolution: Dissolve approximately 1 mg of the solid compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Dilution: Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.

-

Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent).

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent).

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Scan Mode: Full scan.

Workflow for Compound Characterization

The characterization of a newly synthesized compound like this compound typically follows a structured workflow to confirm its identity and purity.

Caption: General workflow for the characterization of a synthesized organic compound.

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound and a practical framework for its analysis. Researchers are encouraged to acquire experimental data to validate and expand upon the theoretical predictions presented herein.

The Untapped Potential of 5,8-Dimethoxy-3,4-dihydronaphthalen-2(1H)-one Derivatives in Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

The 5,8-dimethoxy-3,4-dihydronaphthalen-2(1H)-one scaffold, a core structure in a class of compounds known as tetralones, is emerging as a promising framework for the development of novel therapeutic agents. While research into the specific biological activities of its derivatives is still in its nascent stages, the broader family of tetralones has demonstrated significant potential across a range of applications, including oncology, infectious diseases, and neurodegenerative disorders. This technical guide provides a comprehensive overview of the known biological activities of closely related dihydronaphthalenone derivatives, offering a predictive insight into the therapeutic promise of the 5,8-dimethoxy substituted series.

Core Biological Activities and Therapeutic Potential

Derivatives of the dihydronaphthalenone scaffold have exhibited a variety of biological effects, with the most prominent being anticancer and antimicrobial activities. The addition of methoxy groups, as in the 5,8-dimethoxy core, is a well-established strategy in medicinal chemistry to enhance potency and modulate pharmacokinetic properties.

Anticancer Activity

Chalcone derivatives of tetralones, in particular, have shown significant cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the inhibition of critical cellular processes such as tubulin polymerization and the activity of enzymes like cathepsin B.

A study on methoxy-substituted tetralone-based chalcone derivatives revealed potent anticancer activity against the MCF-7 breast cancer cell line.[1] Notably, the trimethoxy-substituted derivative demonstrated a significant reduction in cell survival, highlighting the influential role of methoxy groups in the molecule's efficacy.[1]

Antimicrobial Activity

The tetralone framework has also been identified as a valuable scaffold for the development of new antimicrobial agents. Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. The proposed mechanisms include the disruption of bacterial membrane integrity and the inhibition of essential enzymes like dihydrofolate reductase.

Data Presentation: Quantitative Biological Activity

The following tables summarize the quantitative data available for various dihydronaphthalenone derivatives, providing a comparative view of their potency.

Table 1: Anticancer Activity of Methoxy-Substituted Tetralone-Based Chalcone Derivatives [1]

| Compound | Substitution on Benzaldehyde Moiety | Cancer Cell Line | IC50 (µg/mL) |

| PMMD | 3,4-dimethoxy | MCF-7 | > 62.5 |

| TMMD | 3,4,5-trimethoxy | MCF-7 | ~15.6 |

| HMMD | 3-hydroxy-4-methoxy | MCF-7 | > 125 |

Table 2: Cytotoxic Activity of Dihydronaphthalenone Chalconoid Derivatives [2]

| Compound | Substitution on Benzylidene Moiety | Cancer Cell Line | IC50 (µM) |

| P1 | 4-OCH₃ | K562 | 7.1 ± 0.5 |

| P1 | 4-OCH₃ | HT-29 | 15.3 ± 1.2 |

| P1 | 4-OCH₃ | MCF-7 | 28.9 ± 2.5 |

| P3 | 3-NO₂ | K562 | 10.2 ± 0.9 |

| P3 | 3-NO₂ | HT-29 | 18.1 ± 1.5 |

| P3 | 3-NO₂ | MCF-7 | 25.4 ± 2.1 |

| P9 | 4-CN | K562 | 9.8 ± 0.7 |

| P9 | 4-CN | HT-29 | 20.5 ± 1.8 |

| P9 | 4-CN | MCF-7 | 27.1 ± 2.3 |

| Cisplatin (Control) | - | K562 | 9.1 ± 1.7 |

Table 3: Tyrosinase Inhibitory Activity of Benzylidene-6-hydroxy-3,4-dihydronaphthalenone Chalconoids [3][4]

| Compound | Substitution on Benzylidene Moiety | Enzyme | IC50 (µM) |

| C2 | 3,4,5-trimethoxy | Mushroom Tyrosinase | 8.8 |

| Kojic Acid (Control) | - | Mushroom Tyrosinase | 9.7 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following are protocols for key experiments cited in the evaluation of dihydronaphthalenone derivatives.

Synthesis of Tetralone-Based Chalcone Derivatives (Claisen-Schmidt Condensation)[1]

-

Preparation of Reactants: Dissolve the parent tetralone (e.g., alpha-tetralone) and a substituted benzaldehyde (e.g., 3,4,5-trimethoxybenzaldehyde) in absolute alcohol.

-

Base-Catalyzed Condensation: Add a 10% aqueous solution of sodium hydroxide (NaOH) to the alcoholic solution of the reactants.

-

Reaction Incubation: Stir the reaction mixture at room temperature for a specified period, typically several hours, to allow the condensation reaction to proceed.

-

Product Precipitation: Pour the reaction mixture into ice-cold water to precipitate the chalcone derivative.

-

Purification: Filter the precipitate, wash thoroughly with water to remove excess base, and then dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

MTT Assay for Cytotoxicity Evaluation[1][2]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized dihydronaphthalenone derivatives and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Agar Well Diffusion Method for Antimicrobial Screening

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Agar Plate Inoculation: Spread the microbial inoculum evenly over the surface of a suitable agar medium (e.g., Mueller-Hinton agar).

-

Well Creation: Create wells of a specific diameter in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume of the test compound solution (at various concentrations) into each well. A solvent control and a standard antibiotic are also included.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Visualization of Potential Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate potential signaling pathways and experimental workflows relevant to the study of this compound derivatives.

Caption: General workflow for the synthesis and biological evaluation of 5,8-dimethoxy-2-tetralone derivatives.

Caption: Potential anticancer mechanism via tubulin polymerization inhibition.

Caption: Postulated anti-inflammatory mechanism via NF-κB pathway inhibition.

Conclusion and Future Directions

The this compound scaffold represents a largely unexplored yet highly promising area for drug discovery. Based on the significant anticancer and antimicrobial activities observed in closely related analogs, it is reasonable to hypothesize that derivatives of this core structure will exhibit potent biological effects. Future research should focus on the systematic synthesis and screening of a library of 5,8-dimethoxy-2-tetralone derivatives to elucidate their structure-activity relationships. In-depth mechanistic studies will be crucial to identify their molecular targets and signaling pathways, paving the way for the development of novel and effective therapeutic agents. The existing data on related compounds provide a strong rationale for the investment in this promising area of medicinal chemistry.

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. researchgate.net [researchgate.net]

- 3. Benzylidene-6-hydroxy-3,4-dihydronaphthalenone chalconoids as potent tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzylidene-6-hydroxy-3,4-dihydronaphthalenone chalconoids as potent tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Potential of Dimethoxy-Tetralone Scaffolds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The dimethoxy-tetralone scaffold, a bicyclic aromatic ketone, has emerged as a privileged structure in medicinal chemistry. Its synthetic tractability and the ability to introduce diverse functionalities have led to the development of a wide range of derivatives with significant pharmacological activities. This technical guide provides an in-depth overview of the pharmacological relevance of dimethoxy-tetralone scaffolds, focusing on their anticancer and anti-inflammatory properties. It includes a compilation of quantitative pharmacological data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Core Pharmacological Activities

Dimethoxy-tetralone derivatives have demonstrated promising activity in two primary therapeutic areas: oncology and inflammation. The core tetralone structure, fused with a dimethoxy-substituted benzene ring, serves as a versatile template for the design of potent and selective bioactive molecules.

Anticancer Activity: A significant body of research has focused on the development of dimethoxy-tetralone-based chalcones as anticancer agents. These compounds have shown potent cytotoxic effects against various cancer cell lines, with the breast cancer cell line MCF-7 being a notable target.[1] The mechanism of action is often attributed to the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.[2]

Anti-inflammatory Activity: Certain dimethoxy-tetralone derivatives have been identified as potent inhibitors of Macrophage Migration Inhibitory Factor (MIF), a pro-inflammatory cytokine. By inhibiting the tautomerase activity of MIF, these compounds can effectively attenuate the inflammatory response, including the production of downstream inflammatory mediators like TNF-α and IL-6, and the activation of the NF-κB signaling pathway.

Quantitative Pharmacological Data

The following tables summarize the in vitro activities of various dimethoxy-tetralone derivatives, providing a basis for structure-activity relationship (SAR) studies and further optimization.

Table 1: Anticancer Activity of Dimethoxy-Tetralone Derivatives

| Compound | Structure | Cell Line | IC50 (µM) | Reference |

| PMMD | (2E)-2-[(3,4-dimethoxyphenyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one | MCF-7 | >62.5 µg/mL | [1] |

| TMMD | (2E)-2-[(3,4,5-trimethoxyphenyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one | MCF-7 | ~15.6 µg/mL (52.33% cell survival) | [1] |

| HMMD | (2E)-2-[(3-hydroxy-4-methoxyphenyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one | MCF-7 | >125 µg/mL | [1] |

| Chalcone Derivative 1 | 2,4-dimethoxy, 6-hydroxy ring A; 3',4',5'-trimethoxy ring B | MCF-7 | 21.1 | [3] |

| Chalcone Derivative 2 | Diaryl ether moiety with 4-methoxy substitution | MCF-7 | 3.44 ± 0.19 | [3] |

| Chalcone Derivative 3 | 2,4,6-trimethoxy chalcone with 5-bromopyridin-2-yl B-ring | MCF-7 | 3.849 | [4] |

| Chalcone Derivative 4 | 2,4,6-trimethoxy chalcone with two adjacent methoxy groups on B-ring | MCF-7 | 32.36 | [4] |

| Chalcone Derivative 5 | 2,4,6-trimethoxy chalcone with adjacent methoxy and hydroxyl on B-ring | MCF-7 | 24.67 | [4] |

| Thiazolidinedione Derivative (PZ-11) | Thiazolidinedione derivative | MCF-7 | 17.35 | [5] |

Table 2: Anti-inflammatory Activity of Tetralone Derivatives (MIF Tautomerase Inhibition)

| Compound Number | Structure | Ketonase Activity IC50 (µM) |

| 4 | (E)-2-(4-hydroxy-3-methoxybenzylidene)-6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one | > 200 |

| 23 | (E)-2-(4-(dimethylamino)benzylidene)-6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one | 10.97 |

| 24 | (E)-2-(4-(diethylamino)benzylidene)-6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one | 5.63 |

| 26 | (E)-6,7-dimethoxy-2-(thiophen-2-ylmethylene)-3,4-dihydronaphthalen-1(2H)-one | 14.53 |

| 32 | (E)-2-((5-bromothiophen-2-yl)methylene)-6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one | 4.31 |

| ISO-1 (Reference) | Not applicable | 14.41 |

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following sections provide step-by-step protocols for the synthesis of dimethoxy-tetralone chalcones and the evaluation of their anticancer activity.

Synthesis of Dimethoxy-Tetralone Chalcones via Claisen-Schmidt Condensation

This protocol describes a general method for the base-catalyzed condensation of a dimethoxy-tetralone with an aromatic aldehyde to yield the corresponding chalcone.[6][7][8]

Materials:

-

Substituted 6,7-dimethoxy-1-tetralone (1.0 eq)

-

Aromatic aldehyde (1.0 eq)

-

Ethanol

-

10% aqueous Sodium Hydroxide (NaOH) solution

-

Dilute Hydrochloric Acid (HCl)

-

Round-bottom flask, magnetic stirrer, and stir bar

-

Ice bath

-

Büchner funnel and vacuum filtration apparatus

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of the 6,7-dimethoxy-1-tetralone and the selected aromatic aldehyde in ethanol. Stir the mixture at room temperature until all solids have dissolved.

-

Base Addition: Cool the flask in an ice bath. Slowly add the 10% aqueous NaOH solution dropwise to the stirred mixture.

-

Reaction Progression: Continue stirring the reaction mixture at room temperature. The reaction time can range from a few hours to overnight, depending on the specific reactants. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). The formation of a precipitate often indicates product formation.

-

Workup: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water. Acidify the mixture with dilute HCl to neutralize the excess NaOH.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crude product with cold water to remove any remaining salts. The crude chalcone can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure product.

-

Characterization: Confirm the structure of the synthesized chalcone using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Anticancer Activity Evaluation using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[9][10][11]

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete cell culture medium

-

96-well microtiter plates

-

Synthesized dimethoxy-tetralone compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or isopropanol with HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest cancer cells during their exponential growth phase. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the dimethoxy-tetralone compounds in the culture medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of the test compounds. Include appropriate controls: a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and an untreated control (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well. Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150-200 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Visualizing Molecular Mechanisms and Workflows

Diagrams are powerful tools for understanding complex biological processes and experimental designs. The following sections provide Graphviz (DOT language) scripts to generate diagrams for a key signaling pathway and a general experimental workflow.

Inhibition of the NF-κB Signaling Pathway

Dimethoxy-tetralone derivatives can exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its inhibition can block the expression of numerous pro-inflammatory genes.[12][13][14]

General Workflow for Synthesis and Biological Evaluation

The discovery and development of novel pharmacologically active dimethoxy-tetralone derivatives follow a structured workflow, from initial synthesis to biological screening.

Conclusion

Dimethoxy-tetralone scaffolds represent a highly promising class of compounds with significant potential in the development of novel anticancer and anti-inflammatory agents. The ease of their synthesis and the ability to readily modify their structure allows for the generation of large libraries of derivatives for biological screening. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers in the field, facilitating the design and execution of further studies aimed at optimizing the therapeutic potential of this versatile chemical scaffold. The visualization of the underlying signaling pathways and experimental workflows further aids in conceptualizing the research and development process. Continued exploration of dimethoxy-tetralone derivatives is warranted to unlock their full therapeutic potential.

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibiting NF-κB activation by small molecules as a therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

The Dawn of a Core Scaffold: A Technical Chronicle of Substituted Dihydronaphthalenones

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the discovery, history, and evolving methodologies in the synthesis and application of substituted dihydronaphthalenones. This whitepaper provides an in-depth analysis of their biological significance, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

The journey into the world of substituted dihydronaphthalenones, a class of compounds now recognized for their significant therapeutic potential, is a story woven from the foundational principles of organic synthesis and the relentless pursuit of novel bioactive molecules. While the precise moment of the first synthesis of a substituted dihydronaphthalenone is not pinpointed to a single discovery, its conceptual origins can be traced back to pioneering work in the late 19th and early 20th centuries that established the fundamental reactions for constructing polycyclic frameworks.

Early explorations into the synthesis of six-membered rings, crucial for the dihydronaphthalenone core, were significantly advanced by the advent of reactions like the Stobbe condensation, first reported in 1893, and the Robinson annulation, discovered by Sir Robert Robinson in 1935.[1][2][3] The Robinson annulation, a powerful method that combines a Michael addition with an intramolecular aldol condensation, became a cornerstone for the creation of cyclohexenone rings, which are integral to the dihydronaphthalenone structure.[1][4] These seminal reactions provided the chemical language necessary for chemists to begin constructing more complex, substituted polycyclic systems, including the tetralone precursors of dihydronaphthalenones.

The Evolution of Synthetic Strategies

The synthesis of substituted dihydronaphthalenones has evolved considerably from these early foundational methods. Modern synthetic chemistry has introduced a diverse toolkit of reactions to achieve this, often with greater efficiency and control over stereochemistry and substitution patterns.

Contemporary approaches frequently employ cascade or tandem reactions, where multiple bond-forming events occur in a single pot, streamlining the synthetic process. For instance, a recent three-component synthesis of polysubstituted dihydronaphthalene derivatives was developed utilizing a tandem aldol condensation-Diels-Alder-aromatization sequence.

More recent innovations include the use of cerium-catalyzed annulation of 1-alkoxy substituted 1H-isochromenes with cinnamic acids to efficiently produce dihydronaphthalenes. This method is noted for its broad substrate scope and tolerance of various functional groups.

Biological Significance and Therapeutic Potential

Substituted dihydronaphthalenones have emerged as a promising scaffold in drug discovery, exhibiting a range of biological activities. A notable area of investigation is their potential as anticancer agents. Recent studies have demonstrated that certain piperazine-substituted 3,4-dihydronaphthalen-1(2H)-one derivatives can induce apoptosis and inhibit the migration of hepatocellular carcinoma cells.[5]

Another class of dihydronaphthalenone derivatives, the chalconoids, have been investigated as potential inhibitors of cathepsin B, a cysteine protease implicated in cancer progression. Several of these compounds have shown significant cytotoxic activity against various cancer cell lines.

The biological activity of these compounds is intimately linked to their chemical structure, and understanding this relationship is key to designing more potent and selective therapeutic agents.

Quantitative Biological Data

The following table summarizes the in vitro cytotoxic activity of selected substituted dihydronaphthalenone derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound ID | Substituent Pattern | Cell Line | IC50 (µM) | Reference |

| DHN 28 | 2,3,4-fluoro-substituted piperazine | HepG2 (Hepatocellular Carcinoma) | Not explicitly stated, but identified as the lead compound with high anti-HCC activity. | [5] |

| P1 | 4-OCH3 on benzylidene moiety | K562 (Chronic Myelogenous Leukemia) | 7.1 ± 0.5 | |

| P1 | 4-OCH3 on benzylidene moiety | HT-29 (Colon Carcinoma) | Lower than cisplatin | |

| P1 | 4-OCH3 on benzylidene moiety | MCF-7 (Breast Adenocarcinoma) | Lower than cisplatin | |

| P3 | 3-NO2 on benzylidene moiety | K562 (Chronic Myelogenous Leukemia) | 11.2 ± 1.1 | |

| P3 | 3-NO2 on benzylidene moiety | HT-29 (Colon Carcinoma) | Lower than cisplatin | |

| P3 | 3-NO2 on benzylidene moiety | MCF-7 (Breast Adenocarcinoma) | Lower than cisplatin | |

| P9 | 4-CN on benzylidene moiety | K562 (Chronic Myelogenous Leukemia) | 9.2 ± 0.2 | |

| P9 | 4-CN on benzylidene moiety | HT-29 (Colon Carcinoma) | Lower than cisplatin | |

| P9 | 4-CN on benzylidene moiety | MCF-7 (Breast Adenocarcinoma) | Lower than cisplatin |

Key Signaling Pathways

The anticancer activity of certain substituted dihydronaphthalenones has been attributed to their ability to modulate key cellular signaling pathways. Specifically, piperazine-substituted 3,4-dihydronaphthalen-1(2H)-one derivatives have been shown to inhibit the NF-κB and MAPK signaling pathways, which are critical for cell survival, proliferation, and inflammation.[5]

Caption: Inhibition of NF-κB and MAPK signaling pathways.

Experimental Protocols

General Procedure for the Synthesis of Piperazine-Substituted 3,4-Dihydronaphthalen-1(2H)-one Derivatives[5]

To a solution of the appropriate starting tetralone (1.0 eq) in a suitable solvent such as ethanol, the desired piperazine derivative (1.2 eq) and a catalytic amount of a base like triethylamine are added. The reaction mixture is then stirred at reflux for a specified period (typically 12-24 hours) and monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to afford the desired product. The structure and purity of the final compounds are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Cytotoxicity Assay (MTT Assay)

Human cancer cell lines are seeded in 96-well plates at a density of 5 × 10^3 cells/well and incubated for 24 hours. The cells are then treated with various concentrations of the synthesized dihydronaphthalenone derivatives for 48 or 72 hours. After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours. The resulting formazan crystals are dissolved in 150 µL of dimethyl sulfoxide (DMSO). The absorbance is measured at a wavelength of 490 nm using a microplate reader. The IC50 values are calculated from the dose-response curves using appropriate software.

Conclusion and Future Directions

The field of substituted dihydronaphthalenones continues to be a vibrant area of research. From their historical roots in classic organic reactions to their modern-day applications in medicinal chemistry, these compounds have proven to be a versatile and valuable scaffold. The ability to readily synthesize a diverse library of derivatives, coupled with their demonstrated biological activity, positions them as promising candidates for the development of novel therapeutics. Future research will likely focus on the optimization of lead compounds to enhance their potency and selectivity, as well as a deeper exploration of their mechanisms of action and potential applications in other disease areas. The continued development of innovative synthetic methodologies will undoubtedly accelerate the discovery of new and impactful dihydronaphthalenone-based drugs.

References

- 1. Robinson annulation - Wikipedia [en.wikipedia.org]

- 2. organicreactions.org [organicreactions.org]

- 3. Stobbe condensation - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Intramolecular Cyclization of Substituted Phenylbutyric Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intramolecular cyclization of substituted phenylbutyric acids is a fundamental and widely utilized transformation in organic synthesis, particularly in the pharmaceutical industry. This reaction, typically proceeding via an intramolecular Friedel-Crafts acylation, provides a direct route to substituted tetralones. Tetralone scaffolds are crucial building blocks in the synthesis of a wide array of biologically active molecules and natural products. Their applications span various therapeutic areas, including antidepressants, anticancer agents, and treatments for neurodegenerative diseases like Alzheimer's.[1][2][3] The nature and position of substituents on the phenyl ring significantly influence the reactivity of the starting material and the conditions required for efficient cyclization.

These application notes provide a comprehensive overview of the intramolecular cyclization of various substituted phenylbutyric acids, including detailed experimental protocols and a comparative analysis of reaction conditions and yields.

Data Presentation

The following table summarizes the reaction conditions and outcomes for the intramolecular cyclization of 4-phenylbutyric acid and its derivatives with electron-donating and electron-withdrawing substituents.

| Starting Material | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 4-Phenylbutyric acid | Thionyl chloride, AlCl₃ | Carbon disulfide | Reflux | 0.5 | α-Tetralone | 74-91[4] |

| 4-Phenylbutyric acid | H-Beta zeolite | 1,2-Dichlorobenzene | 220 | 10 | α-Tetralone | 81.2[5] |

| 4-(4-Methoxyphenyl)butyric acid | Concentrated H₂SO₄ | - | 50-60 | 1 | 7-Methoxy-1-tetralone | 82 |

| 4-(4-Nitrophenyl)butyric acid | H₃PO₄ | Toluene or Anisole | 120-125 | 0.5 | 7-Nitro-1-tetralone | Minor Product |

| 4-(2-Nitrophenyl)butyric acid | FSO₃H | - | Reflux | - | 5-Nitro- and 7-Nitro-1-tetralone | 68 (overall) |

| 4-Arylbutanoic acids (general) | Methanesulfonic acid | - | 90-95 | 0.5-3 | 1-Tetralones | Not specified[6] |

Reaction Mechanism and Substituent Effects

The intramolecular cyclization of substituted phenylbutyric acids is an electrophilic aromatic substitution reaction. The mechanism involves the formation of an acylium ion intermediate, which then attacks the electron-rich aromatic ring to form the six-membered ring of the tetralone.

The nature of the substituent on the phenyl ring plays a critical role in this reaction. Electron-donating groups (EDGs) such as methoxy (-OCH₃) and methyl (-CH₃) activate the aromatic ring, making it more nucleophilic and facilitating the electrophilic attack of the acylium ion. This generally leads to higher yields and may allow for the use of milder reaction conditions.

Conversely, electron-withdrawing groups (EWGs) like the nitro group (-NO₂) deactivate the aromatic ring, making it less nucleophilic and hindering the cyclization.[3] Consequently, harsher reaction conditions, such as stronger acids and higher temperatures, are often required, and yields may be lower. Halogens, such as chlorine (-Cl), are deactivating yet ortho-, para-directing, and their effect on the reaction can be more nuanced.

Caption: Influence of substituents on the intramolecular cyclization.

Experimental Protocols

The following are detailed methodologies for the synthesis of key substituted tetralones.

Protocol 1: Synthesis of 7-Methoxy-1-tetralone

This protocol details the synthesis of 7-methoxy-1-tetralone from 4-(4-methoxyphenyl)butyric acid.

Materials:

-

4-(4-methoxyphenyl)butyric acid

-

Concentrated sulfuric acid (98%)

-

Toluene

-

Petroleum ether

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 100 mL three-necked flask, add 20 g of concentrated sulfuric acid.

-

Heat the sulfuric acid to 50-60°C with stirring.

-

Carefully add 10 g (0.052 mol) of 4-(4-methoxyphenyl)butyric acid in portions to the heated sulfuric acid.

-

Maintain the reaction mixture at this temperature for 1 hour.

-

After the reaction is complete, cool the mixture and pour it into 350 mL of cold water.

-

Extract the aqueous mixture three times with 350 mL of toluene.

-

Combine the organic layers and evaporate the solvent under reduced pressure.

-

Add 50 mL of petroleum ether to the residue to precipitate the product at room temperature.

-

Filter the precipitate and wash with 20 mL of petroleum ether.

-

Dry the product at 50°C to obtain 7.5 g (82% yield) of pale yellow crystals.

Protocol 2: Synthesis of α-Tetralone from 4-Phenylbutyric Acid

This protocol describes a classic method for the synthesis of the parent α-tetralone.[4]

Materials:

-

4-Phenylbutyric acid

-

Thionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Carbon disulfide (CS₂)

-

Ice

-

Concentrated hydrochloric acid

-

Benzene

-

Round-bottom flask with reflux condenser

-

Steam distillation apparatus

-

Separatory funnel

Procedure:

-

In a 500-cc round-bottomed flask, place 32.8 g (0.2 mole) of 4-phenylbutyric acid and 20 cc (32 g, 0.27 mole) of thionyl chloride.

-

Gently heat the mixture on a steam bath until the acid melts, then allow the reaction to proceed without external heating for 25-30 minutes until the evolution of hydrogen chloride ceases.

-

Warm the mixture on the steam bath for an additional 10 minutes.

-

Remove excess thionyl chloride by connecting the flask to a water pump and heating it on the steam bath.

-

Cool the flask and add 175 cc of carbon disulfide, then cool the solution in an ice bath.

-

Rapidly add 30 g (0.23 mole) of aluminum chloride in one portion and immediately connect the flask to a reflux condenser.

-

After the initial rapid evolution of hydrogen chloride subsides, slowly warm the mixture to its boiling point on a steam bath and heat for 10 minutes.

-

Cool the reaction mixture to 0°C and decompose the aluminum chloride complex by the careful addition of 100 g of ice, followed by 25 cc of concentrated hydrochloric acid.

-

Transfer the mixture to a 2-liter round-bottomed flask and steam distill.

-

The carbon disulfide will distill first. Collect the subsequent distillate containing the product.

-

Separate the oily layer and extract the aqueous layer three times with 100-cc portions of benzene.

-

Combine the oil and the benzene extracts, remove the solvent, and distill the residue under reduced pressure to yield 21.5–26.5 g (74–91%) of α-tetralone.[4]

Caption: General experimental workflow for tetralone synthesis.

Applications in Drug Development

Substituted tetralones are privileged scaffolds in medicinal chemistry due to their presence in numerous biologically active compounds. They serve as key intermediates in the synthesis of drugs for a variety of conditions.

-

Antidepressants: The tetralone core is a fundamental component of sertraline, a widely prescribed selective serotonin reuptake inhibitor (SSRI).

-

Anticancer Agents: Various tetralone derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines.[1]

-

Alzheimer's Disease: Certain tetralone derivatives act as acetylcholinesterase inhibitors, a key therapeutic strategy for managing Alzheimer's disease.[2][3]

-

Other Therapeutic Areas: The versatility of the tetralone scaffold has led to its exploration in the development of antibacterial, antimalarial, and antipsychotic agents.[2][3]

The ability to synthesize a diverse library of substituted tetralones through the intramolecular cyclization of readily available phenylbutyric acids is therefore of paramount importance for the discovery and development of new therapeutic agents.

Caption: Role of cyclization in the drug development pipeline.

References

Application Notes and Protocols: 5,8-dimethoxy-3,4-dihydronaphthalen-2(1H)-one as a Versatile Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,8-dimethoxy-3,4-dihydronaphthalen-2(1H)-one, a member of the tetralone class of compounds, is a valuable and highly functionalized intermediate in organic synthesis. Its unique structural framework, featuring a bicyclic system with strategically placed methoxy and ketone functionalities, makes it an ideal precursor for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this key intermediate, with a focus on its role in the preparation of biologically active molecules such as anthracyclinone analogues. Tetralones, in general, are recognized as important building blocks for various pharmaceuticals.

Application: Synthesis of 4-Demethoxydaunomycinone Analogues

A significant application of this compound and its derivatives is in the total synthesis of 4-demethoxydaunomycinone, the aglycone of the potent anticancer agent 4-demethoxydaunorubicin. Anthracycline antibiotics are a cornerstone of chemotherapy, and the development of new analogues with improved efficacy and reduced cardiotoxicity is a major focus of cancer research. The 5,8-dimethoxy-tetralone core represents the A and B rings of the anthracyclinone skeleton, making it a crucial starting material for convergent synthetic strategies.

The mechanism of action for these 4-demethoxy anthracycline analogues involves the inhibition of topoisomerase II, an essential enzyme in DNA replication and repair.[1] By stabilizing the topoisomerase II-DNA cleavage complex, these compounds lead to double-strand breaks in DNA, ultimately triggering apoptosis in rapidly dividing cancer cells.[1][2]

Quantitative Biological Activity Data

The following table summarizes the biological activity of 4-demethoxy anthracycline analogues, highlighting their enhanced ability to target topoisomerase II compared to their methoxylated counterparts.

| Compound/Analogue | Cell Line | Assay | Result | Reference |

| Annamycin (a 4-demethoxy analogue) | CEM (leukemic cells) | DNA-protein cross-links (Topoisomerase II trapping) | 15-37% of total DNA | [1] |

| Doxorubicin | CEM (leukemic cells) | DNA-protein cross-links (Topoisomerase II trapping) | 0-4% of total DNA | [1] |

| 4-demethoxy analogues | CEM vs. CEM/VM-1 (drug-resistant) | Cytotoxicity (fold resistance) | 10.5- to 13.8-fold | [1] |

| 4-methoxy drugs | CEM vs. CEM/VM-1 (drug-resistant) | Cytotoxicity (fold resistance) | 3.8- to 5.5-fold | [1] |

Experimental Protocols

Protocol 1: Synthesis of the Precursor 5,8-Dimethoxy-1-tetralone

This protocol outlines a three-step synthesis of 5,8-dimethoxy-1-tetralone, a common precursor to the title compound.

Step 1: Friedel-Crafts Acylation of 1,4-Dimethoxybenzene with Succinic Anhydride

-

Materials: 1,4-Dimethoxybenzene, succinic anhydride, anhydrous aluminum chloride, nitrobenzene (solvent), crushed ice, concentrated hydrochloric acid.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-dimethoxybenzene (1.0 eq) in nitrobenzene.

-

Cool the mixture in an ice bath and add anhydrous aluminum chloride (2.2 eq) portion-wise, maintaining the temperature below 10 °C.

-

Add succinic anhydride (1.1 eq) in small portions to the stirred suspension.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 24 hours.

-

Quench the reaction by carefully pouring the mixture onto crushed ice containing concentrated hydrochloric acid.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude β-(2,5-dimethoxybenzoyl)propionic acid.

-

Step 2: Clemmensen Reduction of β-(2,5-Dimethoxybenzoyl)propionic Acid

-

Materials: β-(2,5-dimethoxybenzoyl)propionic acid, amalgamated zinc, concentrated hydrochloric acid, toluene.

-

Procedure:

-

Prepare amalgamated zinc by stirring zinc dust with a 5% aqueous solution of mercuric chloride for 10 minutes, then decanting the solution and washing the zinc with water.

-

In a round-bottom flask, add the crude β-(2,5-dimethoxybenzoyl)propionic acid (1.0 eq), amalgamated zinc (10 eq), concentrated hydrochloric acid, and toluene.

-

Heat the mixture to reflux with vigorous stirring for 4-6 hours. Add additional portions of concentrated hydrochloric acid periodically.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Separate the organic layer and extract the aqueous layer with toluene.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give crude γ-(2,5-dimethoxyphenyl)butyric acid.

-

Step 3: Intramolecular Cyclization to 5,8-Dimethoxy-1-tetralone

-

Materials: γ-(2,5-dimethoxyphenyl)butyric acid, polyphosphoric acid (PPA) or liquid hydrogen fluoride (HF).

-

Procedure (using PPA):

-

Add the crude γ-(2,5-dimethoxyphenyl)butyric acid (1.0 eq) to polyphosphoric acid.

-

Heat the mixture to 60-80 °C with stirring for 1-2 hours.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford 5,8-dimethoxy-1-tetralone.

-

Protocol 2: Proposed Synthesis of this compound

A plausible route for the conversion of the 1-tetralone to the desired 2-tetralone involves a bromination-dehydrobromination sequence to introduce a double bond, followed by an allylic oxidation.

Step 1: Bromination and Dehydrobromination

-

Materials: 5,8-dimethoxy-1-tetralone, N-bromosuccinimide (NBS), benzoyl peroxide (initiator), a suitable base (e.g., triethylamine or DBU), solvent (e.g., carbon tetrachloride, acetonitrile).

-

Procedure:

-

Dissolve 5,8-dimethoxy-1-tetralone in a suitable solvent and add NBS and a catalytic amount of benzoyl peroxide.

-

Reflux the mixture until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate.

-

Dissolve the crude bromide in a suitable solvent and add a base to effect dehydrobromination, yielding 5,8-dimethoxy-1,2-dihydronaphthalene.

-

Purify the product by column chromatography.

-

Step 2: Allylic Oxidation

-

Materials: 5,8-dimethoxy-1,2-dihydronaphthalene, an oxidizing agent (e.g., selenium dioxide, chromium trioxide, or a modern catalytic system like Rh₂(cap)₄ with tert-butyl hydroperoxide), solvent (e.g., dioxane, dichloromethane).

-

Procedure (using SeO₂):

-

Dissolve 5,8-dimethoxy-1,2-dihydronaphthalene in aqueous dioxane.

-

Add a stoichiometric amount of selenium dioxide.

-

Reflux the mixture for several hours until the starting material is consumed.

-

Cool the reaction, filter to remove selenium metal, and extract the product into an organic solvent.

-

Wash, dry, and concentrate the organic phase. Purify the crude product by column chromatography to yield this compound.

-

Protocol 3: Model Reaction - Synthesis of Chalcones from an Acetyl Dihydronaphthalene Derivative[3]

This protocol demonstrates a Claisen-Schmidt condensation, a common reaction for intermediates bearing an acetyl group, which could be introduced to the this compound scaffold.

-

Materials: 2-acetyl-dihydronaphthalene derivative (1.0 mmol), aromatic aldehyde (1.1 mmol), barium hydroxide octahydrate (1.0 mmol), ethanol (8 mL).

-

Procedure:

-

In a flask, prepare a solution of the 2-acetyl-dihydronaphthalene derivative and barium hydroxide octahydrate in ethanol.

-

Stir the solution for 10 minutes.

-

Add the aromatic aldehyde to the reaction mixture.

-

Heat the mixture at 90 °C with constant stirring for 25 minutes.

-

After the reaction is complete, pour the mixture into an ice/water bath.

-

Collect the precipitated product by vacuum filtration.

-

Purify the crude chalcone by recrystallization.

-

Visualizations

Synthetic Workflow

Caption: Synthetic workflow for the preparation of this compound and its application.

Mechanism of Action: Topoisomerase II Inhibition

Caption: Proposed mechanism of action for 4-demethoxydaunomycinone analogues as topoisomerase II inhibitors.

References

Application Notes and Protocols for the Derivatization of the Keto Group in 5,8-dimethoxy-3,4-dihydronaphthalen-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the keto group in 5,8-dimethoxy-3,4-dihydronaphthalen-2(1H)-one. This tetralone derivative is a valuable scaffold in medicinal chemistry, and its derivatization allows for the exploration of structure-activity relationships and the development of novel therapeutic agents. The following protocols detail common and effective methods for transforming the ketone functionality into various other chemical moieties.

Introduction to Derivatization Strategies